molecular formula C33H29NO9 B1664712 1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)- CAS No. 185049-54-1

1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)-

Cat. No. B1664712
M. Wt: 583.6 g/mol
InChI Key: NHCMSBSXCWMLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-176120 derives from a novel chemical series of potent farnesyl pyrophosphate (FPP) analogues which selectively inhibit farnesyltransferase. A-176120 selectively inhibits farnesyltransferase activity over other closely related enzymes. It has anti-angiogenic potential and may reduce H-ras NIH3T3 tumour growth. A-176120 is a potent FPP mimetic with both antitumour and anti-angiogenic potential.

Scientific Research Applications

Antioxidant Activity

One of the derivatives of 1,2,4-benzenetricarboxylic acid, specifically 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, isolated from the marine-derived fungus Aspergillus carneus, demonstrated significant antioxidant activity. This activity was comparable to the positive control ascorbic acid, suggesting potential applications in areas requiring antioxidant properties (Xu, Zhang, Zhu, Cao, & Zhu, 2017).

Peptide/Peptoid Conformation Elucidation

Certain novel 3,4-fused tryptophan analogues have been designed and synthesized, including derivatives of 1,2,4-benzenetricarboxylic acid, for use in peptide/peptoid conformation elucidation studies. These derivatives can provide valuable insights into peptide and peptoid structures (Horwell, Nichols, Ratcliffe, & Roberts, 1994; 1995).

Synthesis of Pharmaceutical Compounds

The synthesis of various pharmaceutical compounds involves derivatives of 1,2,4-benzenetricarboxylic acid. For example, an orally active CCR5 antagonist, which is crucial in HIV treatment and prevention, has been synthesized using these derivatives (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Cancer Research

In cancer research, compounds derived from 1,2,4-benzenetricarboxylic acid have shown potential. For instance, pyrazolone-enamines, synthesized from these derivatives, exhibited strong inhibitory effects on the proliferation of human liver cancer HepG2 cells, indicating potential as anticancer agents (Yan, Xu, Wu, Zhang, Zhang, Fan, & Bi, 2015).

Synthesis of Constrained Tryptophan Derivatives

Additionally, 1,2,4-benzenetricarboxylic acid derivatives have been utilized in the synthesis of conformationally constrained tryptophan derivatives. This synthesis aids in the exploration of peptide and protein structures, which is fundamental in drug discovery and biochemical research (Horwell, Nichols, Ratcliffe, & Roberts, 1995).

properties

CAS RN

185049-54-1

Product Name

1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)-

Molecular Formula

C33H29NO9

Molecular Weight

583.6 g/mol

IUPAC Name

5-[(2-ethoxyphenyl)methyl-[[3-(4-methylphenoxy)phenyl]methyl]carbamoyl]benzene-1,2,4-tricarboxylic acid

InChI

InChI=1S/C33H29NO9/c1-3-42-29-10-5-4-8-22(29)19-34(18-21-7-6-9-24(15-21)43-23-13-11-20(2)12-14-23)30(35)25-16-27(32(38)39)28(33(40)41)17-26(25)31(36)37/h4-17H,3,18-19H2,1-2H3,(H,36,37)(H,38,39)(H,40,41)

InChI Key

NHCMSBSXCWMLKE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CN(CC2=CC(=CC=C2)OC3=CC=C(C=C3)C)C(=O)C4=CC(=C(C=C4C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

CCOC1=CC=CC=C1CN(CC2=CC(=CC=C2)OC3=CC=C(C=C3)C)C(=O)C4=CC(=C(C=C4C(=O)O)C(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A-176120;  A 176120;  A 176120

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)-
Reactant of Route 2
1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)-
Reactant of Route 3
1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)-
Reactant of Route 4
1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)-
Reactant of Route 5
1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)-
Reactant of Route 6
1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.